1,6-Dinitropyrene

Catalog No.
S571751
CAS No.
42397-64-8
M.F
C16H8N2O4
M. Wt
292.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Dinitropyrene

CAS Number

42397-64-8

Product Name

1,6-Dinitropyrene

IUPAC Name

1,6-dinitropyrene

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

InChI

InChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H

InChI Key

GUXACCKTQWVTLG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])[N+](=O)[O-]

solubility

Moderately soluble in toluene
In water, 5.4X10-3 mg/L at 25 °C (est)

Synonyms

1,6-dinitropyrene

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 1,6-Dinitropyrene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as moderately soluble in toluenein water, 5.4x10-3 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens, Mutagens. However, this does not mean our product can be used or applied in the same or a similar way.

1,6-Dinitropyrene (CAS: 42397-64-8) is a highly potent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) widely utilized as a critical analytical standard for environmental monitoring, a benchmark positive control in genetic toxicology, and a structurally symmetric precursor for advanced materials synthesis[1]. Characterized by its exceptional direct-acting mutagenicity in bacterial assays and its rigid C2h molecular symmetry, 1,6-Dinitropyrene is indispensable for laboratories quantifying trace diesel exhaust particulate matter, assessing urban soil contamination, or synthesizing isomerically pure 1,6-diaminopyrene [2]. Its dual utility in both ultra-sensitive toxicological calibration and the rational design of highly ordered covalent organic frameworks (COFs) makes it a high-value procurement target over generic nitroaromatic mixtures.

Procuring crude dinitropyrene mixtures, mono-nitrated analogs (such as 1-nitropyrene), or alternative isomers (like 1,3-Dinitropyrene) severely compromises both analytical accuracy and synthetic utility [1]. In toxicological and environmental assays, the mutagenic potency of nitro-PAHs varies by orders of magnitude depending on the exact positioning of the nitro groups; substituting 1,6-Dinitropyrene with 1-nitropyrene or 1,3-Dinitropyrene leads to massive underestimations of direct-acting mutagenic activity and failed assay calibrations[2]. In materials science, the strict C2h symmetry of 1,6-Dinitropyrene is mandatory when reducing it to 1,6-diaminopyrene for the construction of highly ordered, crystalline polymers and modified graphene oxide electrodes. Utilizing asymmetric isomers like 1,3-Dinitropyrene introduces structural defects, steric hindrance, and a complete loss of the desired linear bifunctionality required for advanced energy storage materials[3].

Direct-Acting Mutagenic Potency for Assay Calibration

In standardized Salmonella typhimurium TA98 assays (without S9 metabolic activation), 1,6-Dinitropyrene demonstrates exceptional direct-acting mutagenicity, inducing approximately 129,800 revertants/nmol. This is vastly superior to the asymmetric isomer 1,3-Dinitropyrene, which induces only 4,260 revertants/nmol, and 1-nitropyrene, which exhibits minimal direct-acting potency [1].

Evidence DimensionMutagenic potency (revertants/nmol in TA98 without S9)
Target Compound Data~129,800 revertants/nmol
Comparator Or Baseline1,3-Dinitropyrene (~4,260 revertants/nmol)
Quantified DifferenceOver 30-fold higher mutagenic potency
ConditionsAmes test (Salmonella typhimurium TA98) without mammalian metabolic activation

Procuring pure 1,6-Dinitropyrene is essential for establishing highly sensitive positive controls and calibration curves in environmental toxicology, where 1,3-Dinitropyrene would fail to provide sufficient signal.

Precursor Symmetry for Advanced Polymer and Electrode Synthesis

The synthesis of 1,6-diaminopyrene (DAP) for modifying reduced graphene oxide (rGO) electrodes requires the catalytic reduction of 1,6-Dinitropyrene. The strict C2h symmetry of 1,6-Dinitropyrene ensures that the resulting DAP monomer is perfectly linear and bifunctional, enabling the creation of DAPrGO composites that exhibit high specific capacitance and 94.57% capacitance retention after 20,000 cycles [1]. Using crude dinitropyrene mixtures or asymmetric isomers (e.g., 1,3-Dinitropyrene) yields non-linear diamines that disrupt lamellar structure formation and degrade electrochemical performance.

Evidence DimensionPrecursor suitability for linear diamine synthesis
Target Compound DataYields symmetric 1,6-diaminopyrene (C2h symmetry)
Comparator Or Baseline1,3-Dinitropyrene (yields asymmetric, non-linear diamines)
Quantified DifferenceEnables highly ordered lamellar structures with >94% capacitance retention
ConditionsCatalytic reduction (Pd/C, H2) followed by solvothermal reaction with GO

Buyers synthesizing monomers for COFs or advanced energy storage materials must prioritize the 1,6-isomer to guarantee the structural symmetry required for crystalline lattice formation.

Environmental Abundance and Analytical Marker Suitability

In comprehensive environmental monitoring, 1,6-Dinitropyrene is a highly stable and consistently detectable marker for diesel exhaust pollution, found at concentrations of 14–5587 pg/g in urban surface soils. It accounts for a significant portion of the total direct-acting mutagenicity of soil extracts [1]. In contrast, higher nitrated species like trinitropyrenes are often transient or present below reliable detection limits, making 1,6-Dinitropyrene the superior, legally relevant analytical standard.

Evidence DimensionEnvironmental detectability and concentration
Target Compound Data14–5587 pg/g in urban surface soils
Comparator Or BaselineTrinitropyrenes (often trace or below detection limits)
Quantified DifferenceConsistently quantifiable across diverse urban and industrial sampling sites
ConditionsHPLC-fluorescence detection of environmental soil extracts

Analytical laboratories must procure 1,6-Dinitropyrene to accurately calibrate GC-MS and HPLC equipment for regulatory compliance and environmental health assessments.

Positive Control in Genetic Toxicology Assays

Due to its extraordinary direct-acting mutagenicity (inducing >120,000 revertants/nmol), 1,6-Dinitropyrene is the optimal positive control for the Ames test (Salmonella typhimurium TA98, YG1021, YG1024). It allows toxicologists to validate assay sensitivity to frameshift mutagens without the confounding variables introduced by S9 mammalian metabolic activation systems [1].

Monomer Synthesis for Covalent Organic Frameworks (COFs)

The strict C2h symmetry of 1,6-Dinitropyrene makes it the required precursor for synthesizing 1,6-diaminopyrene. This linear, bifunctional diamine is critical for the rational design and synthesis of highly crystalline, porous 2D polymers and COFs, where asymmetric isomers would cause steric hindrance and lattice defects[2].

Precursor for Energy Storage Materials

1,6-Dinitropyrene is utilized to produce 1,6-diaminopyrene (DAP), which is subsequently reacted with graphene oxide to form DAP-modified reduced graphene oxide (DAPrGO). This composite serves as a high-performance electrode material for alkaline supercapacitors, offering excellent specific capacitance and long-term cycling stability [2].

Analytical Standard for Environmental Monitoring

As a primary mutagenic component of diesel exhaust and urban soil contamination, high-purity 1,6-Dinitropyrene is an indispensable analytical standard. It is used to calibrate HPLC-fluorescence and GC-MS workflows, enabling the precise quantification of nitro-PAH pollution in airborne particulate matter (PM2.5) and environmental soil samples[3].

Color/Form

Light-brown needles, recrystallized from benzene and methanol

XLogP3

4.7

LogP

log Kow = 4.57 (est)

Melting Point

300 °C

UNII

66Q2ZUF83N

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9.1X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

42397-64-8

Associated Chemicals

1,3-Dinitropyrene; 75321-20-9

Wikipedia

1,6-dinitropyrene

Use Classification

Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

Mixtures of 1,3-, 1,6- and 1,8-dinitropyrenes are produced by the nitration of pyrene, and 1,6-dinitropyrene has been isolated and purified from such preparations.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Chronic Exposure or Carcinogenicity/ The carcinogenic effects of a mixture of 1-nitropyrene and three dinitropyrenes (1,3-, 1,6- and 1,8-dinitropyrene) were investigated in rats. Female F344/Jcl rats were given one of three doses (5, 10 and 20 mg/kg bw) of the mixture by repeated intragastric instillations twice a week for 55 weeks, and then autopsied 49 weeks later. Mammary adenocarcinomas were induced in rats of all the three experimental groups dose-dependently, while no adenocarcinoma was induced in the control rats which were given only vehicle. Clitoral gland tumors, most of which were diagnosed as squamous cell carcinomas, were also commonly observed in the NP-treated rats in a dose-dependent way. In addition, high incidences of mononuclear cell leukemias were noted in the NP-treated rats. Other tumors were frequently induced in the uterus and endocrine organs, such as the pituitary, adrenal, and thyroid glands. However, the incidences of these tumors were almost equal in both the control and NP-treated groups...
/GENOTOXICITY/ ... The lambda/lacZ transgenic mouse (Muta Mouse) /was used/ to examine induction of mutations in multiple organs. A commercially available mixture of DNPs (1,3-, 1,6-, 1,8-, and unidentified isomer (s) with a content of 20.2, 30.4, 35.2, and 14.2%, respectively) was injected intragastrically at 200 and 400 mg/kg once each week for 4 weeks. Seven days after the final treatment, liver, lung, colon, stomach, and bone marrow were collected for mutation analysis. The target transgene was recovered by the lambda packaging method and mutation of lacZ gene was analyzed by a positive selection with galE(-) E. coli. In order to determine the sequence alterations by DNPs, the mutagenicity of the lambda cII gene was also examined by the positive selection with hfl(-) E. coli. Since cII gene (294bp) is much smaller than the lacZ (3024bp), it facilitated the sequence analysis. Strongest increases in mutant frequencies (MFs) were observed in colon for both lacZ (7.5x10(-5) to 43.3x10(-5)) and cII (2.7x10(-5) to 22.5x10(-5)) gene. Three-four-fold increases were observed in stomach for both genes. A statistically significant increase in MFs was also evident in liver and lung for the lacZ gene, and in lung and bone marrow for the cII gene. The sequence alterations of the cII gene recovered from 37 mutants in the colon were compared with 50 mutants from untreated mice. Base substitution mutations predominated for both untreated (91%) and DNP-treated (84%) groups. The DNPs treatment increased the incidence of G:C to T:A transversion (2-43%) and decreased G:C to A:T transitions (70-22%). The G:C to T:A transversions, characteristic to DNPs treatment, is probably caused by the guanine-C8 adduct, which is known as a major DNA-adduct induced by DNPs, through an incorporation of adenine opposite the adduct ("A"-rule). /This/ study showed a relevant use of the cII gene as an additional target for mutagenesis in the Muta Mouse and revealed a mutagenic specificity of DNPs in vivo.

Dates

Last modified: 08-15-2023

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